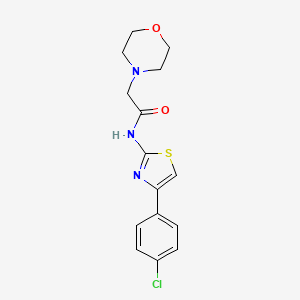
2,2-Dimethylchroman-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylchroman-4-carbaldehyde is a chemical compound belonging to the chroman family, characterized by a chroman ring structure with a dimethyl substitution at the 2-position and an aldehyde group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dimethylchroman-4-carbaldehyde typically involves the condensation of 2,2-dimethylchroman-4-one with appropriate aldehyde precursors. One common method is the Claisen-Schmidt condensation, where 2,2-dimethylchroman-4-one reacts with aromatic aldehydes in the presence of a base such as potassium hydroxide in ethanol . Microwave-assisted synthesis has also been explored to enhance reaction efficiency and yield .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. The use of microwave-assisted synthesis and other advanced techniques can significantly reduce reaction times and improve overall efficiency .
化学反応の分析
Types of Reactions: 2,2-Dimethylchroman-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated or nitrated chroman derivatives.
科学的研究の応用
2,2-Dimethylchroman-4-carbaldehyde has diverse applications in scientific research:
作用機序
The mechanism of action of 2,2-dimethylchroman-4-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to disrupt fungal cell membranes and inhibit key enzymes involved in fungal metabolism . In medicinal applications, it may exert its effects through antioxidant pathways, scavenging free radicals and reducing oxidative stress .
類似化合物との比較
Chroman-4-one: Lacks the dimethyl substitution and aldehyde group but shares the chroman ring structure.
2,2-Dimethylchroman-4-one: Similar structure but without the aldehyde group.
Chroman-4-carbaldehyde: Similar structure but without the dimethyl substitution.
Uniqueness: 2,2-Dimethylchroman-4-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
特性
CAS番号 |
93193-94-3 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydrochromene-4-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)7-9(8-13)10-5-3-4-6-11(10)14-12/h3-6,8-9H,7H2,1-2H3 |
InChIキー |
DWJFKQLDRJLDNR-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
正規SMILES |
CC1(CC(C2=CC=CC=C2O1)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)





